N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide
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Overview
Description
N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an inhibitor of specific enzymes and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of quinoline-based compounds with different substituents .
Scientific Research Applications
N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in DNA repair and chromatin remodeling.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes that are overexpressed in cancer cells.
Mechanism of Action
The mechanism of action of N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to effects such as the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)-2-quinolinecarboxamide: This compound has a similar quinoline backbone but with different substituents, leading to variations in biological activity.
3-Quinolinecarboxamides: These compounds are also quinoline derivatives and have been studied for their potential as kinase inhibitors.
Uniqueness
N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other quinoline derivatives .
Properties
Molecular Formula |
C22H18N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(quinoline-8-carbonylamino)ethyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c27-21(17-9-1-5-15-7-3-11-23-19(15)17)25-13-14-26-22(28)18-10-2-6-16-8-4-12-24-20(16)18/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
OKCHOTIIEJHXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCCNC(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origin of Product |
United States |
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